Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate
Description
Methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and an amino-functionalized propanoate ester. The amino group at the 2-position and the ester moiety enhance its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 2-amino-3-(5-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-6-3-4-10-11(6)5-7(9)8(12)13-2/h3-4,7H,5,9H2,1-2H3 |
InChI Key |
XVKUNFDWZLPTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound is typically synthesized by nucleophilic substitution or condensation reactions involving a pyrazole derivative and an amino acid ester or its precursor. The key synthetic challenge is the selective attachment of the 5-methyl-1H-pyrazol-1-yl moiety to the 2-amino-3-propanoate backbone.
Stepwise Synthetic Routes
Route A: From β-Alanine Derivatives and Pyrazole Hydrazines
- Starting from N-Boc-β-alanine, a β-keto ester intermediate is prepared via Masamune-Claisen type condensation.
- This intermediate is treated with hydrazine derivatives under reflux in methanol to form 1-substituted pyrazolyl ethyl carbamates.
- Acidolytic deprotection yields the free amino pyrazolyl propanoate derivatives.
- This method provides moderate to good yields (48–84%) and allows structural variation by changing the hydrazine derivative.
Route B: Cyclization of Dialkyl Acetone-1,3-dicarboxylates with Hydrazines
Direct Nucleophilic Substitution on Pyrazole Rings
- Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate, a closely related compound, is synthesized by reacting 5-methyl-3-nitro-1H-pyrazole with methyl acrylate in the presence of bases such as sodium hydride or potassium carbonate.
- This reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the activated alkene of methyl acrylate, followed by heating to complete the substitution.
Reaction Conditions and Catalysts
- Solvents: Methanol is commonly used for reflux reactions involving hydrazines and β-keto esters.
- Bases: Sodium hydride, potassium carbonate, or other mild bases facilitate nucleophilic substitution.
- Temperature: Reflux conditions (typically ~65-80 °C for methanol) for 2–5 hours are standard.
- Deprotection: Acidolytic cleavage using HCl in ethyl acetate removes Boc protecting groups to yield free amino derivatives.
Analytical Data and Characterization
Research Discoveries and Synthetic Innovations
- The use of hydrazine derivatives to form substituted pyrazoles attached to amino acid esters has enabled the synthesis of novel histamine analogues with potential biological activity.
- Modifications at the pyrazole ring, such as methylation at the 5-position, influence both the reactivity and biological properties of the compounds.
- The Masamune-Claisen condensation step is critical for introducing the β-keto ester functionality, which is a versatile intermediate for pyrazole ring formation.
- Alternative synthetic approaches involve cyclization of dialkyl acetone dicarboxylates, allowing access to N,N-dialkyl analogues with potentially improved pharmacokinetic properties.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Masamune-Claisen + Hydrazine Cyclization | N-Boc-β-alanine → β-keto ester + hydrazine derivatives | Methanol reflux, acidolytic deprotection | 48–84 | Versatile, allows substitution variation |
| Dialkyl Acetone-1,3-dicarboxylate Cyclization | Dialkyl acetone dicarboxylate + monosubstituted hydrazines | Reflux in methanol | Moderate | Access to N,N-dialkyl analogues |
| Pyrazole + Methyl Acrylate Nucleophilic Substitution | 5-methyl-3-nitro-1H-pyrazole + methyl acrylate | Sodium hydride or K2CO3, heating | Moderate | Direct substitution, applicable to nitro derivatives |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions. The amino and ester groups can also participate in various biochemical pathways, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Analog 1: Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
Key Differences :
- Substituent Variation: The amino group in the target compound is replaced by a methyl group, and the pyrazole ring bears a nitro group at the 3-position .
- Molecular Formula: C₉H₁₃N₃O₄ (vs. C₈H₁₂N₃O₂ for the target compound, assuming amino replaces nitro and methyl).
- Functional Groups: Nitro (-NO₂) and ester (-COOCH₃) vs. amino (-NH₂) and ester.
Synthesis: The nitro analog is synthesized via condensation reactions using malononitrile or ethyl cyanoacetate under reflux conditions with 1,4-dioxane and triethylamine, similar to methods described for pyrazole derivatives .
Physical Properties :
Structural Analog 2: (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
Key Differences :
Synthesis: Produced via etherification of a nitro precursor with methanol and thionyl chloride, followed by reduction to an amino alcohol .
Reactivity: The nitro group on the phenyl ring can be reduced to an amine, analogous to the target compound’s amino group, but the aromatic system confers distinct electronic properties.
Structural Analog 3: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate
Key Differences :
- Complexity: Incorporates a pyran ring and additional cyano/hydroxy groups .
- Functionality: Multiple hydrogen-bond donors (amino, hydroxy) enhance solubility and crystallinity.
Applications : Such polyfunctional compounds are often explored for antimicrobial or anticancer activity due to their ability to interact with biological targets .
Data Table: Comparative Analysis
Key Research Findings
- Hydrogen Bonding: The amino group in the target compound enhances hydrogen-bonding interactions, critical for crystal engineering and solubility . Nitro analogs lack this donor capacity, leading to divergent solid-state packing .
- Reactivity: The nitro group in analogs serves as a reducible handle for further functionalization (e.g., to amines), while the amino group in the target compound enables direct participation in coupling reactions .
- Biological Relevance: Pyrazole derivatives with amino groups are often prioritized in drug discovery due to their bioavailability and target affinity, whereas nitro derivatives may require metabolic activation .
Biological Activity
Methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C8H13N3O2
- Molecular Weight : 171.20 g/mol
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as nitric oxide synthase (NOS), which plays a crucial role in various physiological processes including vasodilation and neurotransmission. This inhibition can lead to reduced levels of nitric oxide (NO), impacting inflammation and vascular function .
- Modulation of Signaling Pathways : The compound interacts with key signaling pathways involved in inflammation and cancer progression, particularly the NF-kB pathway. By modulating this pathway, it can exert anti-inflammatory effects and potentially influence tumor growth .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be within the range of 50–100 µg/mL, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through several preclinical studies. In models of acute inflammation, it significantly reduced edema and inflammatory markers such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6). These findings suggest that this compound could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. It was shown to protect neuronal cells from oxidative stress-induced apoptosis in vitro. The mechanism involves the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which mitigate cellular damage .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Effective against Staphylococcus aureus with an MIC of 75 µg/mL. |
| Study 2 | Anti-inflammatory Effects | Reduced IL-6 levels by 30% in LPS-stimulated macrophages. |
| Study 3 | Neuroprotection | Increased SOD activity by 40% in neuronal cell cultures exposed to oxidative stress. |
Q & A
Q. What are the common synthetic routes for Methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate?
The compound is typically synthesized via multi-step organic reactions. A general approach involves:
- Step 1: Formation of the pyrazole ring through condensation of hydrazine derivatives with β-keto esters or acrylates. For example, methyl acrylate reacts with hydrazine hydrate under basic conditions to initiate cyclization .
- Step 2: Introduction of the amino and ester functionalities via nucleophilic substitution or Michael addition. Solvents like ethanol or DMF and catalysts such as potassium carbonate are often employed .
- Purification: Techniques like recrystallization or column chromatography ensure product purity. Reaction conditions (temperature, pH) must be optimized to avoid side products .
Q. How is the molecular structure of this compound characterized?
Structural characterization employs:
- X-ray crystallography: For definitive 3D conformation analysis, SHELX software refines crystallographic data to resolve bond angles and torsion angles .
- Spectroscopy: NMR (¹H/¹³C) confirms functional groups (e.g., pyrazole protons at δ 6.2–7.8 ppm, ester carbonyl at ~170 ppm). Mass spectrometry validates molecular weight .
- Elemental analysis: Verifies empirical formula (C₈H₁₂N₃O₂) and purity .
Q. What key functional groups influence its reactivity?
The compound’s reactivity is governed by:
- Pyrazole ring: Participates in hydrogen bonding and π-π stacking, influencing crystal packing and biological interactions .
- Amino group (-NH₂): Enables Schiff base formation or peptide coupling reactions.
- Ester group (-COOCH₃): Hydrolyzes to carboxylic acid under acidic/basic conditions, enabling further derivatization .
Advanced Research Questions
Q. What methodologies are employed to analyze its interaction with biological targets?
Advanced studies use:
- Molecular docking: Predicts binding affinity to enzymes/receptors (e.g., CGRP receptors for migraine research). Software like AutoDock assesses steric and electronic complementarity .
- In vitro assays: Competitive binding assays (e.g., radioligand displacement) quantify receptor modulation.
- Pharmacokinetic profiling: HPLC-MS monitors metabolic stability and plasma protein binding .
Q. How can researchers address discrepancies in reported biological activities?
Contradictions arise from:
- Purity variability: Validate compound integrity via HPLC (≥95% purity) and ¹H NMR .
- Experimental conditions: Replicate assays under standardized pH, temperature, and solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Structural confirmation: Re-examine crystallographic data (using SHELXL) to rule out polymorphic variations .
Q. What advanced computational methods predict its crystal packing behavior?
Strategies include:
- Graph set analysis: Maps hydrogen-bonding patterns (e.g., Etter’s rules) to predict dimeric or chain motifs in crystals .
- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify preferred intermolecular interactions.
- SHELX refinement: Resolves twinning or disorder in diffraction data, critical for accurate space group assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
